2-Azaadamantane-3-ol
Overview
Description
2-Azaadamantane-3-ol is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaadamantane-3-ol typically involves the preparation of azaadamantane derivatives through various synthetic routes. One common method includes the preparation of triamines from tris(oxymethyl)methane and its homologs, followed by the interaction of the resulting triamine with compounds containing carbonyl groups . Another approach involves the iodine-mediated ring closure, followed by reduction and subsequent oxidation under conventional conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Azaadamantane-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, leading to a wide range of azaadamantane derivatives .
Scientific Research Applications
2-Azaadamantane-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azaadamantane-3-ol involves its interaction with specific molecular targets and pathways. For example, as an oxidation catalyst, the compound’s nitroxyl radical interacts with alcohol substrates to facilitate their oxidation to aldehydes or ketones . The electronic structure and planarity of the nitroxyl radical play a crucial role in its catalytic efficiency .
Comparison with Similar Compounds
2-Azaadamantane-3-ol can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine N-oxyl (TEMPO): While TEMPO is limited to the oxidation of primary alcohols, this compound exhibits higher catalytic efficiency and selectivity for both primary and secondary alcohols.
1,3,5-Triazaadamantane: This compound contains three nitrogen atoms in the adamantane structure and has different chemical and biological properties compared to this compound.
The unique structural and electronic properties of this compound make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-4-6-1-7(5-9)3-8(2-6)10-9/h6-8,10-11H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXRKFUTKCESNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294055 | |
Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3015-19-8 | |
Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3015-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azatricyclo[3.3.1.13,7]decan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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